![molecular formula C10H7BrF5N B1412009 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine CAS No. 1779127-91-1](/img/structure/B1412009.png)
1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine
Overview
Description
1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine, also known by its chemical structure C7H5BrF3N , is a synthetic compound. Its IUPAC name is 4-bromo-2-(trifluoromethyl)aniline . This molecule features a trifluoromethyl group and a bromine atom attached to a phenyl ring, forming an azetidine ring with two fluorine atoms .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the bromine and trifluoromethyl groups onto the phenyl ring. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various methods, such as electrophilic aromatic substitution or transition-metal-catalyzed reactions, to achieve the desired product. Further investigation is needed to optimize the synthesis for scalability and yield .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine consists of a five-membered azetidine ring with the bromine and trifluoromethyl substituents attached to the phenyl moiety. The arrangement of atoms and bond angles can be visualized using computational modeling techniques or X-ray crystallography .
Chemical Reactions Analysis
1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine may participate in various chemical reactions. Potential transformations include nucleophilic substitutions, cross-coupling reactions, and ring-opening processes. Researchers have investigated its reactivity in different contexts, aiming to develop novel derivatives or functionalized compounds .
Safety and Hazards
properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoroazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF5N/c11-6-1-2-8(7(3-6)10(14,15)16)17-4-9(12,13)5-17/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEWCOCHACYUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)Br)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179667 | |
Record name | Azetidine, 1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1779127-91-1 | |
Record name | Azetidine, 1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779127-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine, 1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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